molecular formula C5H7Cl3O2 B169697 5,5,5-Trichloro-4-hydroxypentan-2-one CAS No. 1552-33-6

5,5,5-Trichloro-4-hydroxypentan-2-one

Cat. No. B169697
CAS RN: 1552-33-6
M. Wt: 205.46 g/mol
InChI Key: HWXDMAWAKHEIDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5,5-Trichloro-4-hydroxypentan-2-one, also known as TCHP, is an organic compound that is widely used in scientific research. It is a halogenated ketone that is commonly used as a reagent in organic synthesis. TCHP is a highly reactive compound that can be used to introduce a hydroxyl group into a molecule.

Mechanism Of Action

The mechanism of action of 5,5,5-Trichloro-4-hydroxypentan-2-one is not well understood. However, it is believed that 5,5,5-Trichloro-4-hydroxypentan-2-one reacts with nucleophiles, such as alcohols and amines, to form stable adducts. This reaction can be useful in the development of new drugs and other chemical compounds.

Biochemical And Physiological Effects

5,5,5-Trichloro-4-hydroxypentan-2-one has not been extensively studied for its biochemical and physiological effects. However, it is known to be a highly reactive compound that can react with a variety of nucleophiles. This reactivity can be both an advantage and a limitation in lab experiments.

Advantages And Limitations For Lab Experiments

The advantages of using 5,5,5-Trichloro-4-hydroxypentan-2-one in lab experiments include its high reactivity and its ability to introduce a hydroxyl group into a molecule. However, the limitations of using 5,5,5-Trichloro-4-hydroxypentan-2-one include its potential toxicity and its high reactivity, which can make it difficult to control reactions.

Future Directions

There are many future directions for the use of 5,5,5-Trichloro-4-hydroxypentan-2-one in scientific research. One potential direction is the development of new drugs and other chemical compounds that incorporate 5,5,5-Trichloro-4-hydroxypentan-2-one as a key component. Another potential direction is the use of 5,5,5-Trichloro-4-hydroxypentan-2-one in the synthesis of natural products, such as steroids and terpenoids. Additionally, further research is needed to better understand the mechanism of action of 5,5,5-Trichloro-4-hydroxypentan-2-one and its potential biochemical and physiological effects.

Synthesis Methods

The synthesis of 5,5,5-Trichloro-4-hydroxypentan-2-one involves the reaction of 1,3-dichloroacetone with sodium hydroxide and hydrogen peroxide. This reaction produces 5,5,5-Trichloro-4-hydroxypentan-2-one as a white crystalline solid with a melting point of 64-66°C.

Scientific Research Applications

5,5,5-Trichloro-4-hydroxypentan-2-one is commonly used in scientific research as a reagent in organic synthesis. It is used to introduce a hydroxyl group into a molecule, which can be useful in the development of new drugs and other chemical compounds. 5,5,5-Trichloro-4-hydroxypentan-2-one has also been used in the synthesis of a variety of natural products, including steroids and terpenoids.

properties

CAS RN

1552-33-6

Product Name

5,5,5-Trichloro-4-hydroxypentan-2-one

Molecular Formula

C5H7Cl3O2

Molecular Weight

205.46 g/mol

IUPAC Name

5,5,5-trichloro-4-hydroxypentan-2-one

InChI

InChI=1S/C5H7Cl3O2/c1-3(9)2-4(10)5(6,7)8/h4,10H,2H2,1H3

InChI Key

HWXDMAWAKHEIDB-UHFFFAOYSA-N

SMILES

CC(=O)CC(C(Cl)(Cl)Cl)O

Canonical SMILES

CC(=O)CC(C(Cl)(Cl)Cl)O

Other CAS RN

1552-33-6

synonyms

5,5,5-TRICHLORO-4-HYDROXYPENTAN-2-ONE

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.